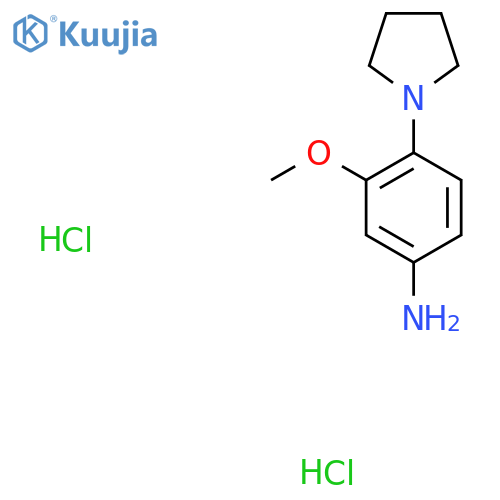

Cas no 1186663-17-1 (3-Methoxy-4-(1-pyrrolidinyl)-benzenamine Dihydrochloride)

3-Methoxy-4-(1-pyrrolidinyl)-benzenamine Dihydrochloride 化学的及び物理的性質

名前と識別子

-

- 3-Methoxy-4-(pyrrolidin-1-yl)aniline dihydrochloride

- 3-Methoxy-4-pyrrolidinoaniline Dihydrochloride

- 3-methoxy-4-(1-pyrrolidinyl)Benzenamine dihydrochloride

- Benzenamine, 3-methoxy-4-(1-pyrrolidinyl)-, hydrochloride (1:2)

- 3-methoxy-4-pyrrolidin-1-ylaniline;dihydrochloride

- 5905AJ

- 3-Methoxy-4-pyrrolidinoaniline DiHCl

- TRA0046671

- SY002894

- AX8280555

- 3-Methoxy-4-pyrrolidinoanilineDihydrochloride

- 3-Methoxy-4-(1-pyrrolidinyl)-benzenamine 2HCl

- 3-Methoxy-4-(1-pyrrolidinyl)-benzenamine Dihydrochloride

-

- MDL: MFCD11052570

- インチ: 1S/C11H16N2O.2ClH/c1-14-11-8-9(12)4-5-10(11)13-6-2-3-7-13;;/h4-5,8H,2-3,6-7,12H2,1H3;2*1H

- InChIKey: LUGKAYMYFUQVHM-UHFFFAOYSA-N

- ほほえんだ: Cl.Cl.O(C)C1C=C(C=CC=1N1CCCC1)N

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 180

- トポロジー分子極性表面積: 38.5

3-Methoxy-4-(1-pyrrolidinyl)-benzenamine Dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB526346-1 g |

3-Methoxy-4-pyrrolidinoaniline dihydrochloride; . |

1186663-17-1 | 1g |

€174.00 | 2023-07-11 | ||

| Chemenu | CM198267-1g |

3-Methoxy-4-(pyrrolidin-1-yl)aniline dihydrochloride |

1186663-17-1 | 95% | 1g |

$203 | 2023-11-23 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853094-1g |

3-Methoxy-4-pyrrolidinoaniline Dihydrochloride |

1186663-17-1 | ≥97% | 1g |

¥548.10 | 2022-01-10 | |

| TRC | M333053-100mg |

3-Methoxy-4-(1-pyrrolidinyl)-benzenamine Dihydrochloride |

1186663-17-1 | 100mg |

$ 65.00 | 2022-06-03 | ||

| eNovation Chemicals LLC | D687096-5g |

3-Methoxy-4-pyrrolidinoaniline Dihydrochloride |

1186663-17-1 | >97% | 5g |

$210 | 2024-07-21 | |

| eNovation Chemicals LLC | D687096-1g |

3-Methoxy-4-pyrrolidinoaniline Dihydrochloride |

1186663-17-1 | >97% | 1g |

$105 | 2023-08-31 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853094-5g |

3-Methoxy-4-pyrrolidinoaniline Dihydrochloride |

1186663-17-1 | ≥97% | 5g |

¥1,660.50 | 2022-01-10 | |

| Aaron | AR003KC0-10g |

3-methoxy-4-(pyrrolidin-1-yl)aniline dihydrochloride |

1186663-17-1 | 97% | 10g |

$412.00 | 2025-01-22 | |

| Aaron | AR003KC0-250mg |

3-methoxy-4-(pyrrolidin-1-yl)aniline dihydrochloride |

1186663-17-1 | 97% | 250mg |

$35.00 | 2025-01-22 | |

| abcr | AB526346-1g |

3-Methoxy-4-pyrrolidinoaniline dihydrochloride; . |

1186663-17-1 | 1g |

€171.60 | 2025-02-20 |

3-Methoxy-4-(1-pyrrolidinyl)-benzenamine Dihydrochloride 関連文献

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065

-

Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696

-

Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632

-

Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237

-

Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620

3-Methoxy-4-(1-pyrrolidinyl)-benzenamine Dihydrochlorideに関する追加情報

Introduction to 3-Methoxy-4-(1-pyrrolidinyl)-benzenamine Dihydrochloride (CAS No. 1186663-17-1)

3-Methoxy-4-(1-pyrrolidinyl)-benzenamine Dihydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 1186663-17-1, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of aromatic amines, characterized by its structural motif of a benzene ring substituted with a methoxy group and an amine functional group linked to a pyrrolidine ring. The dihydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry and drug development processes.

The structural features of 3-Methoxy-4-(1-pyrrolidinyl)-benzenamine Dihydrochloride contribute to its potential biological activity. The presence of the pyrrolidine moiety introduces a nitrogen-rich heterocycle, which is commonly found in bioactive molecules due to its ability to form hydrogen bonds and interact with biological targets. The methoxy group further modulates the electronic properties of the aromatic ring, influencing its reactivity and binding affinity. These structural elements make this compound a promising candidate for further exploration in medicinal chemistry.

In recent years, there has been growing interest in aromatic amine derivatives as pharmacological agents. These compounds have been investigated for their potential applications in treating various diseases, including neurological disorders, inflammation, and cancer. The pyrrolidine-substituted benzeneamine scaffold has shown particular promise in modulating neurotransmitter systems, such as serotonin and dopamine pathways, which are implicated in conditions like depression and neurodegenerative diseases.

Recent studies have highlighted the therapeutic potential of 3-Methoxy-4-(1-pyrrolidinyl)-benzenamine Dihydrochloride in preclinical models. Research indicates that this compound may exhibit inhibitory effects on specific enzymes and receptors involved in disease pathogenesis. For instance, preliminary data suggest that it could interfere with the activity of monoamine oxidase (MAO), an enzyme critical in the metabolism of neurotransmitters. By modulating MAO activity, this compound may help regulate neurotransmitter levels, potentially leading to therapeutic benefits.

The synthesis of 3-Methoxy-4-(1-pyrrolidinyl)-benzenamine Dihydrochloride involves multi-step organic reactions, typically starting from commercially available aromatic precursors. Key synthetic steps include nucleophilic substitution reactions to introduce the pyrrolidine ring and methoxy group, followed by functional group transformations to achieve the desired amine structure. The final step involves salt formation with hydrochloric acid to enhance solubility and stability.

The dihydrochloride salt form is particularly advantageous in pharmaceutical applications due to its improved solubility in water-based solvents. This property is crucial for formulation development, as it allows for easier administration via oral or parenteral routes. Additionally, the stability of the dihydrochloride salt ensures that the compound remains effective during storage and transportation.

In terms of pharmacokinetic properties, 3-Methoxy-4-(1-pyrrolidinyl)-benzenamine Dihydrochloride is expected to exhibit moderate bioavailability following oral administration. Its molecular structure suggests potential for good absorption from the gastrointestinal tract, although metabolism by cytochrome P450 enzymes may influence its systemic availability. Further studies are needed to fully characterize its pharmacokinetic profile and identify any potential drug-drug interactions.

The safety profile of this compound is still under investigation, but initial toxicity studies suggest that it exhibits low acute toxicity at moderate doses. However, long-term studies are necessary to assess potential chronic effects and side reactions. As with any pharmacological agent, careful consideration must be given to dosing regimens and patient populations to minimize risks.

The role of computational chemistry and molecular modeling has been increasingly important in evaluating the potential activity of 3-Methoxy-4-(1-pyrrolidinyl)-benzenamine Dihydrochloride. These techniques allow researchers to predict binding interactions with biological targets, such as enzymes and receptors, providing insights into mechanism-of-action without the need for extensive experimental screening.

Future directions for research on 3-Methoxy-4-(1-pyrrolidinyl)-benzenamine Dihydrochloride include optimizing its chemical structure for improved efficacy and selectivity. By modifying substituents or exploring analogs, researchers may uncover derivatives with enhanced therapeutic potential while minimizing side effects.

The development of novel pharmaceutical agents relies heavily on interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. The study of compounds like 3-Methoxy-4-(1-pyrrolidinyl)-benzenamine Dihydrochloride exemplifies this collaborative approach, where chemical innovation meets biological insight to advance therapeutic strategies.

1186663-17-1 (3-Methoxy-4-(1-pyrrolidinyl)-benzenamine Dihydrochloride) 関連製品

- 1805267-31-5(2-Amino-5-bromo-4-(trifluoromethyl)benzenesulfonamide)

- 866154-96-3(Methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate)

- 2169001-88-9(methyl 3-1-(aminomethyl)cyclopropylbenzoate)

- 2228088-37-5(methyl 2-amino-3-(2-hydroxy-5-methylphenyl)-3-methylbutanoate)

- 1805009-52-2(Ethyl 5-chloro-4-(difluoromethyl)pyridine-2-acetate)

- 120003-59-0(2-(Pyridin-3-ylmethoxy)benzoic Acid)

- 155445-40-2(2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid)

- 391876-30-5(N-4-bromo-3-(2-chlorobenzoyl)phenyl-4-(propan-2-yloxy)benzamide)

- 701245-42-3(N-{4-oxo-4H,5H,6H,7H,8H-1,3thiazolo5,4-cazepin-2-yl}benzamide)

- 882803-60-3(6-Cyano-(1H)indazole-3-carbaldehyde)